3-Chloropropionyl chloride

描述

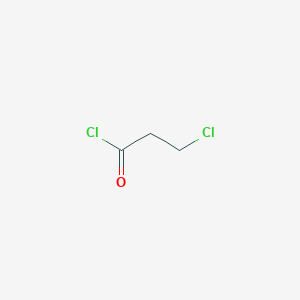

Structure

3D Structure

属性

IUPAC Name |

3-chloropropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c4-2-1-3(5)6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUNLMUAPJVRME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060801 | |

| Record name | Propanoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloropropionyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-36-5 | |

| Record name | 3-Chloropropionyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloropropionyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoyl chloride, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROPROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24PO18998I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionyl chloride (3-CPC), a bifunctional organic compound, is a versatile and highly reactive reagent that serves as a critical building block in organic synthesis.[1] Its dual functionality, featuring a potent acylating acid chloride group and an alkylating terminal chlorine atom, allows for the efficient introduction of the 3-chloropropionyl moiety into a wide array of molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] It is soluble in common organic solvents such as ethanol, ether, and chloroform, but reacts violently with water.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 625-36-5 | [2] |

| Molecular Formula | C₃H₄Cl₂O | [2] |

| Molecular Weight | 126.97 g/mol | [2] |

| Boiling Point | 143-145 °C | [2] |

| Melting Point | -32 °C | [2] |

| Density | 1.33 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.457 | [2] |

Spectroscopic Data

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the two methylene (B1212753) groups. | [4] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon and the two methylene carbons. | |

| IR | Strong absorption band characteristic of the C=O stretching in an acyl chloride. | [4] |

Reactivity and Synthetic Applications

The reactivity of this compound is characterized by the distinct functionalities of its acyl chloride and chloroalkyl groups. The acyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution, while the terminal chlorine atom can participate in nucleophilic substitution or elimination reactions.[1]

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the reaction of acrylic acid with chlorinating agents being a common approach.

A mixture of acrylic acid (200g) and water (2g) is placed in a four-necked flask equipped with a stirrer, thermometer, and condenser. Thionyl chloride (360g) is added dropwise at a temperature below 20°C. After the addition is complete, the mixture is slowly heated to reflux and maintained for 6 hours. The reaction mixture is then distilled under atmospheric pressure until the temperature reaches 120°C. Subsequent vacuum distillation of the residue yields this compound (303g, 86% yield) with a purity of 99.1%.[4]

A continuous flow method has also been developed, offering a safer and more efficient synthesis. This method involves the reaction of acrylic acid with a chlorinating agent in a microreactor, achieving up to 94% conversion in 25 minutes at mild temperatures and pressures.[5][6]

Reactions at the Acyl Chloride Group

The highly electrophilic carbonyl carbon of the acyl chloride group is susceptible to attack by a wide range of nucleophiles, leading to the formation of amides, esters, and ketones.

This compound reacts readily with primary and secondary amines to form N-substituted 3-chloropropionamides. This reaction is fundamental in the synthesis of various pharmaceutical compounds.

dot

Caption: General reaction scheme for amide formation.

Batch Synthesis: To a solution of benzylamine (B48309) (1.0 equivalent) and triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758), this compound (1.0 equivalent) is added slowly at 0°C. The reaction mixture is then stirred at room temperature for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, and dried. The crude product is purified by recrystallization or column chromatography.

Continuous Flow Synthesis: A more efficient method involves the reaction of this compound with benzylamine in a continuous flow microreactor system, which can achieve over 80% conversion in just one minute.[5][6]

The reaction of this compound with alcohols or phenols in the presence of a base yields the corresponding 3-chloropropionate esters.

dot

Caption: General reaction scheme for ester formation.

A phase transfer catalysis method provides an efficient route for the esterification of phenols. The reaction is carried out in a biphasic aqueous-organic medium with a base. This method can lead to almost quantitative yields in a short reaction time (e.g., 5 minutes at 0°C) when using tetrabutylammonium (B224687) chloride as the phase transfer catalyst in a mixture of aqueous NaOH and dichloromethane.[7]

In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds to produce aryl propyl ketones.

dot

Caption: Friedel-Crafts acylation of benzene.

To a suspension of anhydrous aluminum chloride (1.25 eq.) in dry dichloromethane at 0°C, a solution of this compound (1.0 eq.) in dichloromethane is added dropwise. Subsequently, a solution of benzene (1.0 eq.) in dichloromethane is added. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is then quenched with ice, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield 3-chloropropiophenone. The product can be purified by column chromatography.[8][9] Quantitative yields have been reported for this reaction.[8]

| Reactant 1 | Reactant 2 | Product | Yield | Reference(s) |

| Benzylamine | This compound | Beclamide | >80% (flow) | [5][6] |

| Phenol | This compound | Phenyl 3-chloropropionate | ~Quantitative | [7] |

| Benzene | This compound | 3-Chloropropiophenone | Quantitative | [8] |

| Acrylic Acid | Thionyl Chloride | This compound | 86% | [4] |

Reactions at the Terminal Chlorine

The chlorine atom at the 3-position is susceptible to nucleophilic substitution, providing a handle for further functionalization of the molecule after the initial acylation. This reactivity is key to its utility as a bifunctional building block.[1]

dot

Caption: Nucleophilic substitution at the terminal chlorine.

Safety and Handling

This compound is a corrosive and toxic substance. It is harmful if swallowed and fatal if inhaled.[3] It causes severe skin burns and eye damage.[3] The vapor is a lachrymator, causing irritation and tearing of the eyes.[2] It reacts violently with water, releasing hydrogen chloride gas.[3] Therefore, it must be handled with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[3] Storage should be in a tightly closed container in a dry, cool, and well-ventilated area, away from moisture and incompatible materials such as alcohols and strong bases.[3]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for the pharmaceutical and fine chemical industries. Its bifunctional nature allows for a wide range of transformations, enabling the construction of complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The experimental protocols provided in this guide serve as a practical resource for scientists and professionals engaged in the synthesis of novel compounds and active pharmaceutical ingredients.

References

- 1. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 2. This compound | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103819329A - Preparation method for 3-chloropropionylchloride - Google Patents [patents.google.com]

- 5. Atom- and Mass-economical Continuous Flow Production of this compound and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

3-Chloropropionyl Chloride (CAS 625-36-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionyl chloride, with CAS number 625-36-5, is a highly reactive, bifunctional chemical intermediate of significant interest in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring both a reactive acyl chloride and a terminal chlorine atom, allows for a diverse range of chemical transformations, making it a versatile building block for complex molecules.[3] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, key reactions, applications, and safety protocols.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1][4] It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form 3-chloropropionic acid and hydrochloric acid.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 625-36-5 | [5] |

| EC Number | 210-890-4 | [4] |

| Molecular Formula | C₃H₄Cl₂O | [5] |

| Molecular Weight | 126.97 g/mol | [5][6] |

| Appearance | Clear or yellowish liquid with a pungent odor | [4] |

| Boiling Point | 143-145 °C | [7] |

| Melting Point | -32 °C | [4] |

| Density | 1.33 g/mL at 25 °C | [7] |

| Refractive Index | n20/D 1.457 | [8] |

| Flash Point | 70.5 °C (closed cup) | |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF) | [4] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Technique | Identifier/Reference |

| ¹H NMR | Varian CFT-20[6] |

| ¹³C NMR | SpectraBase ID: Lcz2IxzwlBU[9] |

| Mass Spectrometry (GC-MS) | NIST Mass Spectrometry Data Center[6] |

| Infrared (IR) Spectroscopy | Conforms to standard spectra[10] |

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer[6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the chlorination of acrylic acid or 3-chloropropionic acid.

Synthesis from Acrylic Acid

A common industrial method involves the reaction of acrylic acid with thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[11] This process is advantageous as it can be a one-step synthesis.[11] The reaction proceeds through the initial formation of acryloyl chloride, followed by the addition of hydrogen chloride (a byproduct) across the double bond.[11]

Another approach involves the reaction of acrylic acid with hydrogen chloride and phosgene, again using a catalyst such as DMF.[5][7] Continuous flow methodologies have also been developed to improve safety and efficiency, achieving high conversion rates in short residence times.[12][13]

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | High Purity Reagent [benchchem.com]

- 4. vandemark.com [vandemark.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 625-36-5 [chemicalbook.com]

- 8. 3-クロロプロピオニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. JPH11199540A - Production of this compound - Google Patents [patents.google.com]

- 12. Atom- and Mass-economical Continuous Flow Production of this compound and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

synthesis of 3-Chloropropionyl chloride from acrylic acid

An In-depth Technical Guide to the Synthesis of 3-Chloropropionyl Chloride from Acrylic Acid

Introduction

This compound is a significant bifunctional chemical intermediate, widely utilized in the synthesis of pharmaceuticals, pesticides, dyes, and other fine chemicals.[1][2] Its structure incorporates both a reactive acyl chloride group and a 2-chloroethyl fragment, making it a versatile building block for various organic transformations, including acylation and nucleophilic substitution.[2] The primary industrial synthesis of this compound originates from acrylic acid, following two main pathways: a direct one-step conversion or a two-step process involving the formation of 3-chloropropionic acid as an intermediate. This guide provides a detailed overview of these synthetic routes, complete with experimental protocols, quantitative data, and process diagrams for researchers and professionals in drug development and chemical synthesis.

Synthetic Pathways

The conversion of acrylic acid to this compound involves two key transformations: the hydrochlorination of the carbon-carbon double bond and the conversion of the carboxylic acid group to an acyl chloride. These can be achieved either sequentially in a two-step process or concurrently in a one-step reaction.

One-Step Synthesis

The one-step method involves the direct reaction of acrylic acid with a reagent that serves as both a chlorinating and hydrochlorinating agent, or a combination of reagents that achieve this in a single pot. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose. The reaction mechanism involves the initial formation of acryloyl chloride, followed by the addition of hydrogen chloride (generated in situ or added) across the double bond.

A notable variation of this method involves the addition of a small amount of water to the reaction mixture.[1][3] The water reacts with thionyl chloride to generate additional HCl, which facilitates the hydrochlorination of the acrylic acid and any intermediate acryloyl chloride, driving the reaction towards the desired product.[4] Catalysts such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can also be employed to facilitate the conversion.[4][5]

Two-Step Synthesis

This approach separates the hydrochlorination and chlorination steps, allowing for more controlled conditions for each transformation.

-

Step 1: Hydrochlorination of Acrylic Acid: Acrylic acid is reacted with hydrogen chloride (HCl) to produce 3-chloropropionic acid.[6][7] This is an addition reaction across the alkene functional group.[8] The reaction can be carried out by bubbling gaseous HCl through acrylic acid or by using a concentrated aqueous solution of HCl.[6][9]

-

Step 2: Chlorination of 3-Chloropropionic Acid: The resulting 3-chloropropionic acid is then converted to this compound. This is a standard conversion of a carboxylic acid to an acyl chloride, for which several chlorinating agents can be used, including thionyl chloride (SOCl₂), phosgene (B1210022) (COCl₂), triphosgene (B27547) (bis(trichloromethyl) carbonate), phosphorus trichloride (B1173362) (PCl₃), or phosphorus oxychloride (POCl₃).[1][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound from acrylic acid, based on published procedures.

Protocol 1: One-Step Synthesis using Thionyl Chloride and Water

This protocol is adapted from a patented method that utilizes water to facilitate the reaction.[3]

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 200g of acrylic acid and 2g of water.

-

While stirring, cool the mixture to below 20°C in an ice bath.

-

Slowly add 360g of thionyl chloride dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, slowly heat the mixture to reflux and maintain for 6 hours.

-

After the reflux period, arrange the apparatus for distillation. Distill at atmospheric pressure until the vapor temperature reaches 120°C to remove excess thionyl chloride and other low-boiling impurities.

-

The crude product is then purified by vacuum distillation to yield this compound.

Protocol 2: Two-Step Synthesis

This protocol involves the initial synthesis of 3-chloropropionic acid, followed by its conversion to the acyl chloride using triphosgene.

Step 1: Synthesis of 3-Chloropropionic Acid This is a general procedure for hydrochlorination.

-

In a reaction vessel, charge acrylic acid.

-

Bubble dry hydrogen chloride gas through the stirred acrylic acid at a temperature of 15-45°C.[7] The reaction progress can be monitored by gas chromatography.[7]

-

Continue the addition of HCl until the conversion of acrylic acid is complete. The crude 3-chloropropionic acid can be used directly in the next step or purified.

Step 2: Synthesis of this compound using Triphosgene [10]

-

In a 1000 ml reaction flask, add 52.6 g (0.485 mol) of 3-chloropropionic acid and 500 ml of toluene (B28343).

-

To this solution, add 72.0 g of triphosgene (a safer alternative to phosgene).

-

Slowly warm the mixture to 25°C and maintain it for 8 hours with stirring.

-

After the reaction is complete, remove the toluene under reduced pressure.

-

The remaining liquid is the desired product, this compound.

Data Presentation

The following tables summarize quantitative data from various synthetic methods for this compound.

Table 1: Comparison of One-Step Synthesis Methods

| Method | Chlorinating Agent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Thionyl Chloride | Water | 20°C (addition), then reflux | 6 | 86 | 99.1 | [3] |

| 2 | Thionyl Chloride | N,N-dimethylacetamide, Water | 60-70 | 1 | 90.1 | 99.1 | [4] |

| 3 | POCl₃ | Catalyst | 80 | 0.42 (25 min) | 77 (conversion) | - | [2] |

| 4 | Oxalyl Chloride | Catalyst | - | - | 68 (conversion) | - |[2] |

Table 2: Data for Two-Step Synthesis Method

| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrochlorination | Acrylic Acid, HCl (gas) | 15-45 | - | - | [7] |

| Chlorination | 3-Chloropropionic Acid, Triphosgene | 25 | 8 | 98.5 |[10] |

Mandatory Visualizations

Diagram 1: Overall Synthetic Pathways

Caption: Synthetic routes from Acrylic Acid to this compound.

Diagram 2: Logical Flow of the One-Step Synthesis

Caption: Experimental workflow for the one-step synthesis protocol.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 3. CN103819329A - Preparation method for 3-chloropropionylchloride - Google Patents [patents.google.com]

- 4. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. reddit.com [reddit.com]

- 6. CA2170846C - Process for preparing 3-chloropropionic acid - Google Patents [patents.google.com]

- 7. CN1349969A - Prepn of this compound - Google Patents [patents.google.com]

- 8. Account for the fact that treating propenoic acid (acrylic acid) with HCl.. [askfilo.com]

- 9. US5731469A - Process for the preparation of 3-chloropropionic acid - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Reaction Mechanisms of 3-Chloropropionyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of 3-chloropropionyl chloride, a versatile bifunctional reagent, with various nucleophiles.[1] Its dual functionality, featuring a potent acylating agent in the form of an acid chloride and an alkylating site at the terminal chlorine, makes it a critical building block in organic synthesis and pharmaceutical research.[1] This document details the mechanistic pathways, provides experimental protocols for key reactions, and presents quantitative data to support the described transformations.

General Reaction Mechanism: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution.[1] This mechanism proceeds through a two-step addition-elimination pathway.[1] The electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophile, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles (Amines)

This compound reacts readily with primary and secondary amines to form N-substituted 3-chloropropionamides.[1] The reaction is typically vigorous and exothermic.[1] The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. The reaction often requires a base or excess amine to neutralize the hydrogen chloride byproduct, which forms an ammonium (B1175870) chloride salt with the amine.[1][2] This reaction is fundamental in the synthesis of various pharmaceuticals, including the anticonvulsant drug Beclamide.[1][3]

Caption: Reaction pathway for the formation of 3-chloropropionamides.

Experimental Protocols

Synthesis of Beclamide (N-benzyl-3-chloropropanamide): A continuous flow method has been developed for the synthesis of beclamide.[3][4] While specific laboratory-scale batch protocols are less detailed in the provided results, a general procedure for the acylation of an amine can be inferred.

General Protocol for N-acylation:

-

Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

-

Add a non-nucleophilic base, such as triethylamine (B128534) (1.1 equivalents), to the solution.

-

Slowly add this compound (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

| Nucleophile (Amine) | Product | Conditions | Yield (%) | Reference |

| Benzylamine | Beclamide | Continuous flow, 1 min | >80 (conversion) | [3][4] |

| Anilines | 3-chloro-N-phenylpropanamides | Varies | Good | [1] |

| m-Anisidine | 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE | Not specified | Synthesis route available | [5] |

Reactions with O-Nucleophiles (Alcohols)

In a similar fashion to amines, alcohols react with this compound to produce 3-chloropropionate esters.[1] The reaction mechanism is also a nucleophilic addition-elimination.[6] These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine) to neutralize the HCl generated.

Caption: Reaction pathway for the formation of 3-chloropropionate esters.

Experimental Protocols

General Protocol for Esterification:

-

Dissolve the alcohol (1 equivalent) and a base such as pyridine (B92270) (1.2 equivalents) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Add this compound (1.1 equivalents) dropwise to the cooled, stirring solution.

-

Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 2-6 hours, or until TLC indicates completion.

-

Dilute the reaction mixture with the solvent and wash sequentially with water, dilute copper sulfate solution (to remove pyridine), and brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent in vacuo.

-

Purify the resulting ester by distillation or column chromatography.

Data Presentation

| Nucleophile (Alcohol) | Product | Conditions | Yield (%) | Reference |

| Ethanol | Ethyl 3-chloropropionate | Cold, exothermic | Not specified | [6] |

| Phenols | Phenyl 3-chloropropionates | Base-catalyzed | Not specified | [1] |

Reactions with S-Nucleophiles (Thiols)

Thiols, being excellent nucleophiles, react with this compound to form 3-chloropropionyl thioesters.[7] The mechanism is analogous to that of amines and alcohols. Thiolates, the conjugate bases of thiols, are even more potent nucleophiles and can be used for this transformation.

Caption: Reaction pathway for the formation of 3-chloropropionyl thioesters.

Experimental Protocols

General Protocol for Thioesterification:

-

To a solution of the thiol (1 equivalent) in an aprotic solvent like THF, add a base such as triethylamine (1.1 equivalents) at 0°C.

-

Stir the mixture for 10-15 minutes to form the thiolate in situ.

-

Slowly add this compound (1 equivalent) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. After completion, filter the triethylammonium (B8662869) chloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the product by column chromatography.

Data Presentation

Friedel-Crafts Acylation with Aromatic Compounds

This compound is used in Friedel-Crafts acylation reactions to introduce the 3-chloropropionyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] The Lewis acid coordinates to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[9] This reaction is a key step in the synthesis of various cyclic compounds, such as indanone derivatives.[1][10]

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocols

Synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one: [11]

-

This procedure illustrates a common Friedel-Crafts acylation.[11]

-

The acylation of thiophene (B33073) is performed with this compound in the presence of a stoichiometric amount of aluminum chloride as the Lewis acid catalyst.[11]

-

A trap for the liberated HCl gas should be connected to the reaction apparatus.[11]

-

The reaction yields the desired ketone in excellent yields (80-90%) and purity.[11]

-

Purification is achieved by simple filtration through a bed of celite and charcoal, avoiding complex chromatography.[11]

Data Presentation

| Arene | Lewis Acid | Product | Conditions | Yield (%) | Reference |

| Thiophene | AlCl₃ | 3-chloro-1-(thiophen-2-yl)propan-1-one | Not specified | 80-90 | [11] |

| Benzene substituent | AlCl₃/NaCl | 2,3-dihydro-1-indanone derivative | 0-60°C (acylation), then 150-200°C (cyclization) | Not specified | [12] |

| tert-butylbenzene | Not specified | Indanone derivative | Friedel-Crafts acylation followed by cyclization | Not specified | [1] |

Acylation of Indoles

The acylation of indoles with this compound can be complex, as indoles have multiple reactive sites. Acylation can occur at the nitrogen (N-acylation) or at the C3 position (C3-acylation). Selective acylation often requires specific reaction conditions. For instance, selective C3-acylation can be achieved using dialkylaluminum chloride as a Lewis acid, which avoids the need for N-H protection.[13] This method is effective for a wide range of acyl chlorides and both electron-rich and electron-deficient indoles.[13]

References

- 1. This compound | High Purity Reagent [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Atom- and Mass-economical Continuous Flow Production of this compound and its Subsequent Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-CHLORO-N-(3-METHOXYPHENYL)PROPANAMIDE synthesis - chemicalbook [chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. vandemark.com [vandemark.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 10. guidechem.com [guidechem.com]

- 11. scielo.br [scielo.br]

- 12. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]

- 13. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

The Bifunctional Nature of 3-Chloropropionyl Chloride in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloropropionyl chloride is a versatile bifunctional reagent that holds a significant position in modern organic synthesis. Its unique molecular architecture, featuring both a highly reactive acyl chloride and a terminal alkyl chloride, allows for a diverse range of chemical transformations. This dual functionality enables its use as a crucial building block in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the chemistry of this compound, detailing its reactivity, key applications, and experimental protocols for its use in the synthesis of important chemical entities.

Introduction

This compound (C₃H₄Cl₂O) is a colorless to pale yellow liquid characterized by the presence of two distinct reactive sites: a highly electrophilic acyl chloride group and a primary alkyl chloride. This bifunctional nature allows for sequential and selective reactions, making it an invaluable tool for synthetic chemists. The acyl chloride participates readily in nucleophilic acyl substitution reactions, while the alkyl chloride is susceptible to nucleophilic substitution, typically under different reaction conditions. This orthogonality in reactivity is the cornerstone of its utility in multi-step synthetic strategies.

This guide will explore the fundamental reactivity of this compound, present its applications in the synthesis of key pharmaceutical intermediates, and provide detailed experimental procedures for representative reactions.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling, characterization, and use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 625-36-5 | |

| Molecular Formula | C₃H₄Cl₂O | |

| Molecular Weight | 126.97 g/mol | |

| Boiling Point | 143-145 °C | |

| Density | 1.33 g/mL at 25 °C | |

| Refractive Index | n20/D 1.457 | |

| Appearance | Clear, light yellow liquid |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.3 (t), ~3.8 (t) | |

| ¹³C NMR (CDCl₃) | δ (ppm): ~40 (CH₂Cl), ~50 (CH₂CO), ~172 (C=O) | |

| IR (Neat) | ν (cm⁻¹): ~1800 (C=O stretch) | |

| Mass Spec (EI) | m/z: 91 (base peak), 63, 27 |

The Bifunctional Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is significantly more reactive towards nucleophiles than the alkyl chloride. This allows for selective acylation reactions to be performed while leaving the alkyl chloride moiety intact for subsequent transformations.

Nucleophilic Acyl Substitution

The acyl chloride functionality is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of both the oxygen and chlorine atoms, rendering the carbonyl carbon highly electrophilic. Common nucleophiles such as amines, alcohols, and arenes (in Friedel-Crafts reactions) readily react with the acyl chloride.

Nucleophilic Alkyl Substitution

The alkyl chloride at the 3-position is less reactive than the acyl chloride. It undergoes nucleophilic substitution reactions, typically with stronger nucleophiles or under conditions that favor Sₙ2 reactions. This allows for the introduction of a second nucleophile after the initial acylation step.

The logical workflow for utilizing the bifunctional nature of this compound is depicted below.

Caption: General workflow illustrating the sequential reactivity of this compound.

Applications in Pharmaceutical Synthesis

This compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ability to introduce a three-carbon chain with functionalities at both ends is particularly valuable.

Synthesis of Beclamide

Beclamide is an anticonvulsant drug. Its synthesis provides a classic example of the acylation reactivity of this compound.

Caption: Synthetic pathway for Beclamide.

Experimental Protocol: Synthesis of Beclamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (B109758) or diethyl ether. Add triethylamine (B128534) (1.1 equivalents) to act as a base.

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred benzylamine solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess benzylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Table 3: Reaction Parameters for the Synthesis of Beclamide

| Parameter | Value/Condition |

| Benzylamine | 1.0 eq |

| This compound | 1.0 eq |

| Base | Triethylamine (1.1 eq) |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Several hours |

| Typical Yield | >80% |

Synthesis of Indanone Derivatives (Friedel-Crafts Acylation and Cyclization)

The bifunctionality of this compound is elegantly demonstrated in the synthesis of indanone derivatives. This involves an initial Friedel-Crafts acylation of an aromatic ring, followed by an intramolecular Friedel-Crafts alkylation (cyclization).

Caption: Two-step synthesis of Indanones.

Experimental Protocol: Synthesis of 5-tert-Butyl-3,4-dihydro-2H-inden-1-one

-

Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane at 0 °C, add this compound (1.0 equivalent) dropwise. Then, add tert-butylbenzene (B1681246) (1.0 equivalent) dropwise, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 1 hour and then at room temperature for 3 hours.

-

Work-up (Acylation): Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

-

Cyclization: Add the crude acylated product to concentrated sulfuric acid at 0 °C. Stir the mixture at room temperature for 2 hours.

-

Work-up (Cyclization): Pour the reaction mixture onto crushed ice and extract with diethyl ether. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Table 4: Reaction Parameters for Indanone Synthesis

| Parameter | Acylation | Cyclization |

| Aromatic Substrate | 1.0 eq | - |

| This compound | 1.0 eq | - |

| Catalyst | AlCl₃ (1.1 eq) | H₂SO₄ |

| Solvent | Dichloromethane | - |

| Temperature | 0 °C to RT | 0 °C to RT |

| Typical Yield | ~75-88% (over two steps) |

Precursor to Propranolol Intermediate

While the most common synthesis of the beta-blocker Propranolol starts from α-naphthol and epichlorohydrin, an alternative route can be envisioned where an intermediate is synthesized using this compound. This highlights its role in constructing the carbon skeleton of complex drugs.

Caption: Conceptual synthetic pathway to Propranolol via a this compound derived intermediate.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems, particularly four-membered rings like azetidinones (β-lactams).

Synthesis of Azetidinones

The reaction of this compound with an imine (Schiff base) can lead to the formation of a 3-chloro-azetidinone ring system, a core structure in many biologically active compounds. However, a more common route involves the intramolecular cyclization of a 3-chloropropionamide (B146405).

Caption: Synthesis of Azetidin-2-ones from 3-chloropropionamides.

Experimental Protocol: General Procedure for Azetidin-2-one Synthesis

-

Amide Formation: To a solution of a primary amine (1.0 equivalent) and a base such as triethylamine (1.2 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, add this compound (1.05 equivalents) dropwise. Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).

-

Work-up (Amide): Wash the reaction mixture with water, dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Purify the resulting 3-chloropropionamide by recrystallization or column chromatography.

-

Cyclization: To a solution of the purified 3-chloropropionamide (1.0 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Work-up (Cyclization): Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude azetidin-2-one by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile bifunctional building block in organic synthesis. The differential reactivity of its acyl chloride and alkyl chloride functionalities allows for the strategic and sequential introduction of various molecular fragments, enabling the efficient construction of complex target molecules. Its widespread application in the synthesis of pharmaceuticals and heterocyclic compounds underscores its importance to the chemical and drug development industries. The experimental protocols and synthetic pathways detailed in this guide serve as a practical resource for researchers and scientists leveraging the unique chemical properties of this compound in their synthetic endeavors.

Spectroscopic Profile of 3-Chloropropionyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloropropionyl chloride, a key bifunctional reagent utilized in various synthetic pathways, including the development of pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 3.762 | Triplet | -CH₂-Cl |

| 3.363 | Triplet | -CH₂-COCl |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (acid chloride) |

| ~47 | -CH₂-COCl |

| ~39 | -CH₂-Cl |

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions. The values presented are typical for this compound.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (acid chloride) |

| ~1450 | Medium | CH₂ bend |

| ~750 | Strong | C-Cl stretch |

Sample Preparation: Neat liquid film

Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols for acquiring NMR and IR spectra of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6 mL of CDCl₃ in a clean, dry vial. The solution is thoroughly mixed using a vortex mixer to ensure homogeneity.[1][2]

-

Transfer to NMR Tube: The prepared solution is carefully transferred into a 5 mm NMR tube to a height of approximately 4-5 cm.[1]

-

Data Acquisition: The NMR tube is placed in the spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃.[1]

-

Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.[1]

-

Tuning: The probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[1]

-

Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹H NMR, a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure using ATR-FTIR:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The sample spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance.

Procedure using Salt Plates (Neat Liquid):

-

Sample Preparation: A single drop of this compound is placed on the surface of one salt plate. A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]

-

Data Acquisition: The "sandwich" of salt plates is mounted in the spectrometer's sample holder, and the IR spectrum is recorded.

-

Cleaning: After analysis, the salt plates are thoroughly cleaned with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and stored in a desiccator.[3]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloropropionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropropionyl chloride (CAS No. 625-36-5) is a crucial bifunctional reagent in organic synthesis, notably in the development of pharmaceuticals. Its utility, however, is matched by its significant hazardous properties, necessitating stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for laboratory and drug development environments.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. It is a combustible liquid that is fatal if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1][2][3] It is also corrosive to metals and harmful to aquatic life. The material reacts violently with water and is a lachrymator, meaning it irritates the eyes and causes tearing.[4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Corrosive to Metals | 1 | H290: May be corrosive to metals |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute toxicity, Inhalation | 1 | H330: Fatal if inhaled |

| Skin corrosion/irritation | 1A | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

| Hazardous to the aquatic environment, acute hazard | 3 | H402: Harmful to aquatic life |

Source: Sigma-Aldrich, Loba Chemie, Thermo Fisher Scientific, PubChem[1][4][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C3H4Cl2O |

| Molecular Weight | 126.97 g/mol [1] |

| Appearance | Clear colorless to yellow or brown liquid[6][7] |

| Odor | Acrid, Pungent[5][6] |

| Boiling Point | 143-145 °C[2][7] |

| Melting Point | -32 °C[6][8] |

| Density | 1.33 g/mL at 25 °C[6][7] |

| Vapor Pressure | Not available |

| Solubility | Soluble in usual organic solvents (acetone, chloroform, toluene, THF).[6] Decomposes in water.[9] |

Source: Loba Chemie, PubChem, VanDeMark Chemical, ChemicalBook, Fisher Scientific[1][2][6][7]

Toxicological Information

Exposure to this compound can have severe health consequences.

Table 3: Toxicological Data

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | ca. 1130 mg/kg[2][5] |

| Oral (LD50) | Rat | > 1000 - < 1470 mg/kg bw[8] |

| Inhalation (LC50) | Rat | < 0.9 mg/L (1 hour)[5][8] |

| Inhalation (LC50) | Rat | 1000 mg/m³/1hr[4] |

Source: Thermo Fisher Scientific, ChemicalBook, PubChem[2][4][5][8]

Adverse Effects:

-

Dermatotoxin: Causes skin burns.[4]

-

Lachrymator: Induces tearing.[4]

-

Toxic Pneumonitis: Inhalation can cause inflammation of the lungs.[4]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is paramount to ensure the safety of all personnel.

General Handling Protocol:

-

Risk Assessment: Conduct a thorough risk assessment before commencing any experiment.

-

Ventilation: Always work within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1]

-

Water Contact: Avoid all contact with water and moisture as it reacts violently.[10] Keep the workplace dry.

-

Static Discharge: Take precautionary measures against static discharge.

-

Container Handling: Keep containers tightly closed and store in a well-ventilated place.[1] Use only the original container.

Emergency Preparedness Workflow

Caption: Workflow for responding to accidental releases and fire emergencies.

Personal Protective Equipment (PPE)

A robust PPE strategy is the first line of defense against exposure.

Table 4: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Tightly fitting safety goggles and a face shield (minimum 8-inch). | NIOSH (US) or EN 166 (EU) approved.[3] |

| Skin | Chemical-resistant gloves (inspect before use), complete suit protecting against chemicals, flame-retardant clothing. | Appropriate for the concentration and amount of the substance.[3] |

| Respiratory | A NIOSH/MSHA or European Standard EN 149:2001 approved respirator with an appropriate filter for acid gases. For large scale or emergency use, a full-face respirator or self-contained breathing apparatus (SCBA) is necessary. | Particulates filter conforming to EN 143, Acid gases filter Type E Yellow conforming to EN14387.[11] |

PPE Selection and Use Logic

Caption: Decision-making process for PPE selection before handling the chemical.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 5: First Aid Procedures

| Exposure Route | First Aid Instructions |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation.[8] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[12] |

| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8] |

Source: Sigma-Aldrich, Loba Chemie, ChemicalBook, CDH Fine Chemical, Chemsrc[1][3][8][12]

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO2), or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do NOT use water.[5]

-

Specific Hazards: Combustible material.[5] Containers may explode when heated.[2] Vapors are heavier than air and can spread along floors. Hazardous decomposition products include carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release:

-

Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid substance contact. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent the substance from entering drains.

-

Containment and Cleaning: Cover drains. Absorb the spill with inert material such as Chemizorb®, sand, or earth, and collect it in a suitable container for disposal.[12] Do not flush with water.[3]

Storage and Handling

Storage:

-

Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated area.[8]

-

Keep locked up or in an area accessible only to qualified or authorized personnel.

-

Never allow the product to come into contact with water during storage.

-

Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[3]

Handling:

-

Work under a chemical fume hood.

-

Do not inhale the substance or allow it to contact the skin, eyes, or clothing.[12]

-

Wash hands thoroughly after handling.

-

Immediately change contaminated clothing.

Stability and Reactivity

-

Reactivity: Reacts violently with water.

-

Chemical Stability: Stable under recommended storage conditions but is sensitive to moisture.[5]

-

Possibility of Hazardous Reactions: Generates dangerous gases or fumes in contact with water, alcohols, amines, and strong alkalis.

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moisture.[3]

-

Incompatible Materials: Strong bases, alcohols, oxidizing agents.[3]

This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are trained on its specific hazards and the necessary safety precautions.

References

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound | C3H4Cl2O | CID 69364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. vandemark.com [vandemark.com]

- 7. This compound | 625-36-5 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound(625-36-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. canbipharm.com [canbipharm.com]

- 11. fishersci.be [fishersci.be]

- 12. 3-Chloropropanoyl chloride | CAS#:625-36-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility of 3-Chloropropionyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Chloropropionyl chloride in common organic solvents. Due to the compound's high reactivity, this document addresses both physical dissolution and chemical reactivity, which are critical considerations for its use in research and development.

Executive Summary

This compound (CAS No. 625-36-5) is a bifunctional reagent widely used in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its utility stems from its two reactive sites: the acyl chloride group, which is a potent acylating agent, and the chloro-substituted propyl chain.[1] A thorough understanding of its behavior in various organic solvents is crucial for reaction design, process development, and safety.

While quantitative solubility data for this compound is not extensively published, it is generally characterized as being soluble in or miscible with a wide range of common aprotic organic solvents.[2][3][4] However, its high reactivity towards nucleophiles means that in protic solvents like alcohols or in the presence of water, it undergoes rapid chemical transformation rather than simple dissolution.[1][3][5][6][7] This guide summarizes the available qualitative solubility data, discusses the compound's reactivity with different solvent classes, and provides a generalized experimental protocol for assessing its solubility under controlled conditions.

Solubility and Reactivity Data

| Solvent Class | Specific Solvent | Qualitative Solubility/Miscibility | Reactivity and Remarks |

| Halogenated | Chloroform (CHCl₃) | Soluble[8][9] | Generally stable. A common solvent for reactions. |

| Dichloromethane (CH₂Cl₂) | Soluble[10] | Generally stable. A common solvent for reactions. | |

| Ethers | Diethyl Ether (Et₂O) | Soluble[8] | Generally stable under anhydrous conditions. |

| Tetrahydrofuran (THF) | Soluble[3] | Generally stable, but caution is advised as THF can contain peroxide impurities and water. | |

| Ketones | Acetone ((CH₃)₂CO) | Soluble[3][4] | Generally considered a suitable solvent, but potential for slow reaction (e.g., aldol-type) under certain conditions, especially with impurities. |

| Aromatic Hydrocarbons | Toluene (C₆H₅CH₃) | Soluble[3] | Generally stable. A common solvent for reactions like Friedel-Crafts acylation. |

| Esters | Ethyl Acetate (EtOAc) | Soluble[9][11] | Generally stable under anhydrous conditions. |

| Alcohols | Ethanol (EtOH) | Reacts [3][5][8] | Reacts vigorously to form the corresponding ester (ethyl 3-chloropropionate) and HCl.[1][3] Not a suitable solvent for dissolution. |

| Methanol (B129727) (MeOH) | Reacts | Reacts vigorously to form the corresponding ester (methyl 3-chloropropionate) and HCl. Not a suitable solvent for dissolution. | |

| Water | Water (H₂O) | Reacts Violently [5][6][7] | Undergoes rapid and vigorous hydrolysis to form 3-chloropropionic acid and hydrochloric acid.[1][3] |

| Amines | Primary/Secondary Amines | Reacts Violently [3] | Reacts to form the corresponding amides. Not a suitable solvent. |

Challenges in Determining Solubility of a Reactive Acyl Chloride

Traditional methods for determining solubility, such as the shake-flask method, rely on achieving a thermodynamic equilibrium between the dissolved and undissolved solute in a given solvent.[12] For a highly reactive compound like this compound, this presents significant challenges:

-

Reaction vs. Dissolution: In nucleophilic solvents (e.g., alcohols, water, amines), the compound reacts rapidly.[1][3][5][6][7] What might be observed as "dissolving" is actually the consumption of the starting material to form a new, more soluble product.

-

Moisture Sensitivity: this compound is extremely sensitive to moisture.[6][8] Any trace amount of water in the solvent or from the atmosphere will lead to hydrolysis, forming 3-chloropropionic acid and HCl.[1][3] This degradation alters the system and makes true solubility measurement impossible.

-

Analytical Complexity: Quantifying the concentration of the dissolved acyl chloride requires an analytical method that can distinguish it from its degradation or reaction products in real-time. This often necessitates techniques like in-situ spectroscopy (FTIR) or rapid sampling followed by derivatization and chromatographic analysis under strictly anhydrous conditions.

Due to these factors, for aprotic, non-nucleophilic solvents, it is often more practical to assume complete miscibility unless a second phase is visibly observed.

Experimental Protocols

No standardized protocol for the quantitative determination of this compound solubility in organic solvents is available. However, a generalized methodology can be adapted from standard solubility testing procedures, with stringent controls for the compound's reactivity.

Generalized Protocol for Assessing Solubility/Miscibility in Aprotic Solvents

This protocol outlines a method for the qualitative and semi-quantitative assessment of solubility or miscibility in dry, aprotic solvents. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Objective: To determine if this compound is miscible or forms a saturated solution in a given aprotic solvent at a specific temperature.

Materials:

-

This compound (≥98% purity)

-

Anhydrous organic solvent (e.g., toluene, chloroform, THF)

-

Oven-dried glassware (vials with septa, graduated cylinders, syringes)

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical method for quantification (e.g., GC-FID with a calibration curve, quantitative NMR with an internal standard)

Procedure:

-

Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Use anhydrous grade solvents, preferably passed through a solvent purification system or stored over molecular sieves.

-

Solvent Addition: In a dry vial under a positive pressure of inert gas, add a precise volume of the anhydrous solvent (e.g., 10.0 mL). Place a magnetic stir bar in the vial.

-

Temperature Equilibration: Place the vial in a constant temperature bath (e.g., 25°C) and allow the solvent to reach thermal equilibrium.

-

Titration with Solute: Using a dry gas-tight syringe, add a small, known volume of this compound (e.g., 100 µL) to the stirring solvent. Seal the vial with a septum.

-

Observation: Observe the solution for any signs of immiscibility (e.g., cloudiness, formation of a second layer, undissolved droplets). If the solution remains clear and homogenous, the compound is miscible at this concentration.

-

Incremental Addition (for semi-quantitative analysis): Continue adding small, known increments of this compound. After each addition, allow the solution to stir for several minutes and observe.

-

Saturation Point: The point at which a persistent second phase or cloudiness appears is the saturation point. Record the total volume of solute added.

-

Confirmation and Quantification (Optional): If a potential saturation point is reached, a sample of the clear supernatant can be carefully extracted using a syringe with a filter tip. This sample should be immediately quenched (e.g., by reacting with a large excess of anhydrous methanol to form the stable ester) and analyzed by a pre-calibrated analytical method (e.g., GC) to determine the concentration.

Safety Precautions: this compound is corrosive, a lachrymator, and reacts violently with water.[5][6] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

Visualizations

Logical Relationship of Solubility Assessment

The following diagram illustrates the logical workflow for assessing the solubility of this compound, taking into account its reactivity.

Caption: Logical workflow for assessing this compound solubility.

Experimental Workflow Diagram

The diagram below outlines the key steps of the generalized experimental protocol for determining solubility in an aprotic solvent.

Caption: Experimental workflow for solubility testing of this compound.

References

- 1. This compound | High Purity Reagent [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. vandemark.com [vandemark.com]

- 4. 3 Chloropropionyl Chloride Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. This compound | 625-36-5 [chemicalbook.com]

- 9. This compound CAS#: 625-36-5 [m.chemicalbook.com]

- 10. fiveable.me [fiveable.me]

- 11. bromchemlaboratories.in [bromchemlaboratories.in]

- 12. sigmaaldrich.com [sigmaaldrich.com]

physical properties of 3-Chloropropionyl chloride

An In-Depth Technical Guide to the Physical Properties of 3-Chloropropionyl Chloride

Introduction

This compound (CAS No. 625-36-5), also known as β-chloropropionyl chloride, is a significant bifunctional chemical intermediate widely utilized in organic synthesis.[1] Its molecular structure, featuring both an acyl chloride and a chloroalkane functional group, allows for a diverse range of chemical reactions, making it a versatile building block in the pharmaceutical, agrochemical, and polymer industries.[1][2][3] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and visual representations of key processes to support researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is typically a clear, colorless to light yellow or brown liquid characterized by a pungent odor.[2][4] It is a combustible liquid that reacts violently with water and is sensitive to moisture.[5][6]

Quantitative Data Summary

The fundamental are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₃H₄Cl₂O | |

| Molecular Weight | 126.97 g/mol | [7][8][9] |

| Density | 1.33 g/mL | at 25 °C[7][10][11][12] |

| Boiling Point | 143-145 °C | at 760 mmHg[7][10][11][13] |

| Melting Point | -32 °C | [2][4][13] |

| Refractive Index (n_D) | 1.457 | at 20 °C[7][10][11] |

| Flash Point | 70 °C (158.9 °F) | Closed Cup[2][12] |

| Viscosity | 1.4 mPa·s | at 20 °C[13] |

| Vapor Density | 4.38 (Air = 1) | |

| Vapor Pressure | 4.5 mmHg | at 20 °C |

Solubility Profile

This compound exhibits solubility in a range of common organic solvents, including ethanol, ether, chloroform, ethyl acetate, acetone, and toluene (B28343).[2][10] However, it is crucial to note its reactivity. It reacts violently with water, hydrolyzing to form 3-chloropropionic acid and hydrochloric acid.[2][5][13] It also reacts with other nucleophilic solvents such as alcohols and amines.[2][13]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Below are detailed protocols for two common synthetic routes.

Method 1: Acylation of 3-Chloropropionic Acid with Triphosgene

This method is noted for its high yield and involves the reaction of 3-chloropropionic acid with triphosgene, a safer alternative to phosgene (B1210022) gas.[3][14]

Materials and Equipment:

-

3-Chloropropionic acid

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Toluene

-

1000 mL three-necked reaction flask

-

Magnetic stirrer and heating mantle

-

Condenser and drying tube

-

Rotary evaporator

Procedure:

-

In a 1000 mL reaction flask, combine 52.6 g (0.485 mol) of 3-chloropropionic acid with 500 mL of toluene.[14]

-

To this solution, add 72.0 g (0.242 mol, which is equivalent to 0.726 mol of phosgene) of triphosgene. Note: The original source appears to have a typo in the molar amount of triphosgene; the stoichiometry should be carefully considered. A 1:1 molar ratio of 3-chloropropionic acid to phosgene equivalents is typical.[14]

-

Slowly heat the reaction mixture to 25°C and maintain this temperature for 8 hours with continuous stirring.[14]

-

Monitor the reaction progress until the mixture becomes a transparent liquid, indicating the completion of the reaction.

-

After the reaction is complete, remove the toluene under reduced pressure using a rotary evaporator.[14]

-

The resulting crude product is this compound. A yield of approximately 60.7 g (98.5%) can be expected.[14]

-

For subsequent reactions, the product can be dissolved in a suitable solvent like chloroform.[14] For higher purity, vacuum distillation is recommended.[1]

Method 2: Continuous Flow Synthesis from Acrylic Acid

Continuous flow chemistry offers a safer and more efficient alternative for producing this compound, minimizing the risks associated with hazardous reagents and prolonged reaction times.[1][15][16]

Materials and Equipment:

-

Acrylic acid

-

A chlorinating agent (e.g., oxalyl chloride or thionyl chloride)

-

A catalyst (e.g., N,N-dimethylformamide - DMF)

-

Microreactor or tubular flow reactor setup

-

Syringe pumps

-

Back-pressure regulator

Procedure:

-

A continuous flow setup is assembled, typically consisting of two inlet streams fed by syringe pumps, a microreactor or heated tube, and a back-pressure regulator.

-

Stream 1: Prepare a solution of acrylic acid.

-

Stream 2: Prepare the chlorinating agent (e.g., oxalyl chloride) with a catalytic amount of DMF.

-

The two streams are pumped into a T-mixer to ensure rapid mixing before entering the reactor coil.

-

The reaction involves two key steps that occur in flow: the formation of the acid chloride from acrylic acid and the subsequent 1,4-addition of hydrogen chloride (generated in situ or added).[15]

-

The reaction parameters (temperature, pressure, and residence time) are optimized. For example, using POCl₃ as the chlorinating agent, conversions of 77% have been achieved at 80°C with a 25-minute residence time.[1] With other systems, conversions up to 94% are possible.[1][15]

-

The output stream from the reactor contains this compound, which can be collected for use or purified via continuous distillation methods like a wiped film evaporator.[1]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the laboratory synthesis of this compound from 3-chloropropionic acid.

Caption: Synthesis of this compound from 3-Chloropropionic Acid.

References

- 1. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 2. vandemark.com [vandemark.com]

- 3. This compound | High Purity Reagent [benchchem.com]

- 4. This compound(625-36-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]